molecular formula C17H15ClN2O2 B1224219 (2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone CAS No. 5792-72-3

(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone

Cat. No.: B1224219
CAS No.: 5792-72-3
M. Wt: 314.8 g/mol
InChI Key: WEFAVDMFIBIUGY-UHFFFAOYSA-N
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Description

(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Herbicidal and Insecticidal Activities

Compounds related to (2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone have been shown to exhibit favorable herbicidal and insecticidal activities. This was demonstrated in a study where N-phenylpyrazolyl aryl methanones derivatives, which are structurally similar, were synthesized and tested for these activities (Wang et al., 2015).

Antimicrobial and Anticancer Potential

Several derivatives of the compound have been investigated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with related structures have shown higher anticancer activity than the reference drug doxorubicin, as well as significant antimicrobial activity (Hafez et al., 2016).

Anti-inflammatory and Antibacterial Properties

Similar pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. Some compounds in this category exhibited high in vivo anti-inflammatory activity and potent antibacterial effects (Ravula et al., 2016).

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic properties of related compounds have been extensively studied. These studies provide insights into the stability and electronic properties of such compounds, which are essential for understanding their potential applications in various fields (Sivakumar et al., 2021).

Central Nervous System Depressant Activity

Certain aryl methanones derivatives, closely related to the compound , have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their potential use in treating neurological disorders (Butler et al., 1984).

Anticancer and Antimicrobial Agents

Additional research on pyrazole derivatives has focused on their application as anticancer and antimicrobial agents. For example, novel compounds incorporating pyridine and pyrazoline showed promising results in anticancer activity screening and demonstrated good antibacterial and antifungal activities (Katariya et al., 2021).

Properties

CAS No.

5792-72-3

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone

InChI

InChI=1S/C17H15ClN2O2/c1-12-11-17(22,13-7-3-2-4-8-13)20(19-12)16(21)14-9-5-6-10-15(14)18/h2-10,22H,11H2,1H3

InChI Key

WEFAVDMFIBIUGY-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl

solubility

38.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
Reactant of Route 2
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
Reactant of Route 3
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
Reactant of Route 4
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
Reactant of Route 5
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
Reactant of Route 6
(2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone

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